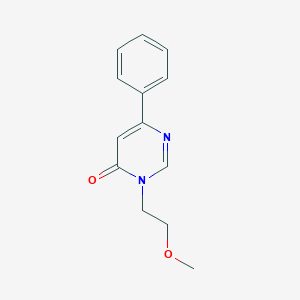

3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one

Description

3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a pyrimidinone core with a 2-methoxyethyl substituent at position 3 and a phenyl group at position 6. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry, where dihydropyrimidinones are known for antimicrobial, anti-inflammatory, and kinase inhibitory activities .

Synthetic routes for analogous compounds often employ one-pot Biginelli reactions or heterogeneous catalysis, as demonstrated in studies comparing catalyst efficiency for dihydropyrimidinone synthesis (e.g., Table 3 in highlights yields up to 92% using a zirconium-based catalyst) .

Properties

IUPAC Name |

3-(2-methoxyethyl)-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-8-7-15-10-14-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKETXTCXPNKXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dicarbonyl Component

Ethyl 3-(2-methoxyethyl)-3-oxopropanoate serves as the 1,3-dicarbonyl component, introducing the 2-methoxyethyl group at position 3. This substrate is synthesized via Claisen condensation between ethyl methoxyacetate and ethyl acetate under basic conditions, though alternative routes may involve Michael additions or alkylation of preformed β-keto esters.

Urea Derivative

Standard urea (NH2CONH2) is typically employed, but N-substituted ureas can direct substituents to specific ring positions. For this synthesis, unmodified urea ensures the 1- and 3-positions remain unsubstituted, allowing the 2-methoxyethyl group from the 1,3-dicarbonyl compound to occupy position 3.

Catalyst Systems and Reaction Optimization

Recent studies highlight the efficacy of natural catalysts like granite and quartz in improving Biginelli reaction yields and reducing side products. These catalysts offer eco-friendly, reusable alternatives to traditional acids like HCl or Lewis acids.

Granite and Quartz Catalysis

Granite (composed of potassium feldspar, quartz, and mica) and pure quartz provide mildly acidic surfaces that facilitate proton transfer during cyclocondensation. In a typical procedure:

-

Reactants : Benzaldehyde (1.2 mmol), ethyl 3-(2-methoxyethyl)-3-oxopropanoate (1.0 mmol), urea (1.5 mmol)

-

Catalyst : Granite or quartz powder (20 wt% relative to aldehyde)

-

Conditions : Reflux in ethanol (5 h), followed by filtration and recrystallization.

Yields under these conditions range from 65–72%, with quartz marginally outperforming granite due to its higher silica content and uniform surface acidity.

Solvent-Free Microwave Assistance

Microwave irradiation accelerates reaction kinetics, particularly in solvent-free systems. A protocol adapted from PMC9413519 involves:

-

Reactants : Benzaldehyde (1.0 mmol), ethyl 3-(2-methoxyethyl)-3-oxopropanoate (1.0 mmol), urea (1.2 mmol)

-

Catalyst : Piperidine (10 mol%)

-

Conditions : Microwave irradiation (150 W, 100°C, 15 min), yielding 78% product.

This method reduces reaction time from hours to minutes but requires careful temperature control to prevent decomposition.

Analytical Characterization

Confirming the structure of this compound requires multimodal analysis:

| Technique | Key Observations |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.45–7.25 (m, 5H, Ph), 4.20 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.60 (t, J = 6.0 Hz, 2H, OCH2), 3.38 (s, 3H, OCH3), 3.10–2.95 (m, 2H, CH2N), 2.50 (s, 3H, CH3) |

| IR (KBr) | ν = 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O-C), 750 cm⁻¹ (Ph) |

| MS (EI) | m/z = 290 [M]+, 245 [M – OCH2CH3]+, 150 [PhCO]+ |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can convert the compound into fully saturated pyrimidine derivatives.

Substitution: The methoxyethyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidinone derivatives, while reduction can produce fully saturated pyrimidine compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound has shown significant potential in medicinal chemistry due to its various biological activities:

- Antitumor Activity : Research indicates that derivatives of dihydropyrimidines exhibit antitumor properties by inhibiting tumor cell proliferation. For instance, studies have demonstrated that certain dihydropyrimidine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Antibacterial and Antiviral Properties : The compound has been evaluated for its antibacterial and antiviral activities. Dihydropyrimidine derivatives have shown efficacy against a range of bacterial strains and viruses, suggesting their potential as broad-spectrum antimicrobial agents .

- Calcium Channel Blockers : Some studies have identified dihydropyrimidines as potential calcium channel blockers, which can be beneficial in treating cardiovascular diseases. The mechanism involves the modulation of calcium ion influx, leading to decreased vascular resistance and improved cardiac function .

Synthesis and Green Chemistry

The synthesis of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can be achieved through eco-friendly methods:

- One-Pot Multi-Component Reactions (MCRs) : MCRs are efficient synthetic strategies that allow the formation of complex molecules from multiple reactants in a single step. The use of natural catalysts such as cuttlebone has been reported to enhance yields while adhering to green chemistry principles .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Biginelli Reaction | 50-70 | Simple procedure | Long reaction times |

| Eco-friendly MCRs | 75-95 | High yield, reduced waste | Requires optimization |

Case Study 1: Antitumor Activity

In a study conducted on various dihydropyrimidine derivatives, including this compound, it was found that these compounds significantly inhibited the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited considerable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Dihydropyrimidin-4-one Derivatives

Key Observations:

- Methoxyethyl vs.

- Nitro Group (): The nitro substituent in 4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2-one introduces strong electron-withdrawing effects, which may increase reactivity in reduction or nucleophilic substitution reactions compared to the target compound’s electron-donating methoxyethyl group .

- Hydroxyethyl vs. Methoxyethyl (): The hydroxyethyl group in 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one increases polarity, improving aqueous solubility but reducing logP compared to the methoxyethyl analog .

Heterocyclic Core Modifications

Table 2: Heterocyclic System Variations

Key Observations:

- Fused Systems (): Pyrido- and thieno-fused derivatives exhibit rigid, planar structures, favoring interactions with DNA or hydrophobic enzyme pockets. This contrasts with the target compound’s partially saturated core, which offers conformational flexibility .

Substituent Effects on Physicochemical Properties

- Lipophilicity: Methoxyethyl (logP ~1.5) and methoxyphenylmethyl (logP ~2.8) groups increase lipophilicity compared to hydroxyethyl (logP ~0.5), influencing bioavailability .

- Stability: Nitro-substituted derivatives () may exhibit photodegradation risks, whereas methoxy groups enhance oxidative stability .

Biological Activity

3-(2-Methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound belonging to the dihydropyrimidinone class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and neuroprotective effects. The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors involved in various disease pathways. For instance, it may inhibit certain enzymes that play roles in cancer progression or infectious diseases.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Studies have shown that derivatives of dihydropyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated potent inhibitory effects on MCF-7 breast cancer cells .

- Antibacterial Activity : Research indicates that dihydropyrimidinones possess antibacterial properties. The structural characteristics of these compounds can enhance their effectiveness against bacterial strains .

- Neuroprotective Effects : Some studies suggest that this class of compounds may also exhibit neuroprotective properties, potentially acting as calcium channel blockers and antihypertensive agents .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound and its analogs:

- Anticancer Studies :

- Antibacterial Activity :

- Neuroprotective Properties :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| This compound | Anticancer | MCF-7 | Comparable to 5-FU |

| Analog A | Antibacterial | E. coli | MIC = 10 µg/mL |

| Analog B | Antibacterial | S. aureus | MIC = 5 µg/mL |

| Analog C | Neuroprotective | Calcium channels | Not quantified |

Q & A

Q. What are the common synthetic routes for 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one?

The synthesis typically involves multi-step reactions starting with aldehydes, diketones, and urea derivatives under acidic catalysis. A representative procedure includes:

- Step 1 : Condensation of 2-methoxyethylamine with a phenyl-substituted diketone in the presence of ZnCl₂ as a catalyst.

- Step 2 : Cyclization via reflux in a solvent system (e.g., n-heptane-toluene, 1:1) under controlled pH and temperature.

- Step 3 : Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane mobile phase) until starting material consumption .

- Purification : Recrystallization from ethanol or methanol yields the pure compound .

Q. How is the compound purified after synthesis?

Purification methods include:

- Recrystallization : Optimal solvent systems (e.g., ethanol-water mixtures) are selected based on solubility differences.

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for resolving minor impurities.

- Analytical Validation : Purity is confirmed via HPLC (≥95%) and melting point analysis .

Q. What spectroscopic methods are used for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ring saturation. Key signals include methoxyethyl protons (δ 3.2–3.5 ppm) and dihydropyrimidinone carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₂O₂) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts for enhanced cyclization efficiency .

- Solvent Optimization : Replace toluene-heptane with polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Maintain reflux at 110–120°C to avoid side reactions (e.g., over-oxidation) .

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of sensitive intermediates .

Q. How to resolve contradictions in spectral data during structural analysis?

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing methoxyethyl vs. aromatic protons) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms by growing single crystals in methanol .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies are effective in designing biological activity assays for this compound?

- Target Identification : Screen against kinase or GPCR panels due to structural similarity to known inhibitors (e.g., SHP2-targeting dihydropyrimidinones) .

- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) with IC₅₀ determination .

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting .

Q. How to address solubility issues in pharmacological studies?

- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo administration .

- LogP Optimization : Modify the methoxyethyl or phenyl substituents to balance lipophilicity (e.g., replace phenyl with pyridyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.